molecular formula C27H33N5O3 B2479653 N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242894-04-7

N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No. B2479653
CAS RN: 1242894-04-7
M. Wt: 475.593
InChI Key:
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Description

N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H33N5O3 and its molecular weight is 475.593. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

Synthesis Techniques

The synthesis of compounds related to the specified molecule often involves complex reactions, including cyclization and condensation processes. For instance, compounds with similar structures have been synthesized through reactions involving hydrazide with triethyl orthoformate, acetylacetone, and ethyl acetoacetate, leading to the formation of pyrazoles, triazoles, and other heterocyclic compounds (H. Saad, Nermen A. Osman, A. Moustafa, 2011). These techniques underscore the chemical flexibility and potential for generating diverse biologically active molecules from quinazoline derivatives.

Antimicrobial Activity

Research into structurally similar compounds, such as 1H-1,2,3-triazole-4-carboxamides and triazoloquinazoline derivatives, has shown promising antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungal strains (N. Pokhodylo, N. Manko, N. Finiuk, 2021). This suggests potential applications in developing new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial strains.

Potential for Diverse Biological Activities

Biological Evaluation

The exploration of quinazoline and triazoloquinazoline derivatives extends to evaluating their potential in various biological activities, such as antioxidant, antibacterial, and possibly antifungal effects. Compounds within this chemical family have been synthesized and assessed for their ability to inhibit the growth of bacteria and fungi, comparing favorably with established antibiotics and suggesting a broad spectrum of potential therapeutic applications (R. Gadhave, B. Kuchekar, 2020).

properties

IUPAC Name

4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c1-17(2)12-13-30-25(34)22-11-10-20(24(33)28-15-18(3)4)14-23(22)32-26(30)29-31(27(32)35)16-21-9-7-6-8-19(21)5/h6-11,14,17-18H,12-13,15-16H2,1-5H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXLDNHEJBGJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NCC(C)C)C(=O)N(C3=N2)CCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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